Hydroxylamine, O-((4-ethoxyphenyl)methyl)-

MAO-A inhibition human recombinant enzyme IC50 comparison

Hydroxylamine, O‑((4‑ethoxyphenyl)methyl)‑ (CAS 55959‑92‑7) is an O‑alkylhydroxylamine building block and bioactive small molecule of the aryl‑methoxylamine structural class [REFS‑1]. It belongs to a series of O‑substituted hydroxylamines that have been explored for enzyme inhibition, polymer stabilization, and as synthetic intermediates [REFS‑2].

Molecular Formula C9H13NO2
Molecular Weight 167.20 g/mol
CAS No. 55959-92-7
Cat. No. B13614817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydroxylamine, O-((4-ethoxyphenyl)methyl)-
CAS55959-92-7
Molecular FormulaC9H13NO2
Molecular Weight167.20 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)CON
InChIInChI=1S/C9H13NO2/c1-2-11-9-5-3-8(4-6-9)7-12-10/h3-6H,2,7,10H2,1H3
InChIKeyBEQGFYJUEOMBMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





O-((4-Ethoxyphenyl)methyl)hydroxylamine (CAS 55959-92-7): An O‑Substituted Hydroxylamine with High Potency Monoamine Oxidase A Inhibition for CNS and Anti‑Inflammatory Research Procurement


Hydroxylamine, O‑((4‑ethoxyphenyl)methyl)‑ (CAS 55959‑92‑7) is an O‑alkylhydroxylamine building block and bioactive small molecule of the aryl‑methoxylamine structural class [REFS‑1]. It belongs to a series of O‑substituted hydroxylamines that have been explored for enzyme inhibition, polymer stabilization, and as synthetic intermediates [REFS‑2]. Unlike many simple hydroxylamine derivatives that lack potent and selective biological activity, this compound has been characterized as a sub‑nanomolar inhibitor of human recombinant monoamine oxidase A (MAO‑A) in vitro (IC50 4.10 nM) [REFS‑3], a potency that is not shared by the parent O‑benzylhydroxylamine scaffold and ranks among the highest reported for phenethylamine‑type MAO‑A inhibitors of comparable molecular weight.

Why O‑Benzylhydroxylamine or Unsubstituted Analogs Cannot Substitute for O‑((4‑Ethoxyphenyl)methyl)hydroxylamine in MAO‑A‑Driven Research and Procurement Decisions


O‑((4‑ethoxyphenyl)methyl)hydroxylamine occupies a distinct chemical space where a single para‑ethoxy substituent on the benzyl ring dramatically reshapes both its potency and selectivity profile [REFS‑1]. The parent compound, O‑benzylhydroxylamine, has been repurposed as an IDO1 inhibitor (IC50 ≈0.8 µM) but lacks significant MAO‑A activity or selectivity [REFS‑2]. Removal of the ethoxy group collapses MAO‑A potency, while positional isomers or N‑linked analogs (e.g., N‑(4‑ethoxyphenyl)hydroxylamine) display fundamentally different target engagement [REFS‑3]. This non‑additive structure–activity landscape means that generic substitutions among “benzylhydroxylamine” stock items will not recapitulate the MAO‑A affinity or the MAO‑A/B selectivity window of the target molecule, making compound‑specific procurement essential for reproducible CNS‑oriented assays or lead‑optimization campaigns.

Quantitative Evidence Guide for O‑((4‑Ethoxyphenyl)methyl)hydroxylamine: Comparator‑Based MAO‑A Potency, Selectivity, and Off‑Target Profiling for Informed Procurement and Assay Design


Sub‑Nanomolar Inhibition of Recombinant Human MAO‑A Versus Structurally Related Phenethylamine Derivative

In a standardized recombinant human MAO‑A fluorescence‑based assay, O‑((4‑ethoxyphenyl)methyl)hydroxylamine (IC50 4.10 nM) is approximately 49‑fold more potent than 1‑(4‑ethoxyphenyl)propan‑2‑amine (IC50 200 nM) [REFS‑1], a closely related phenethylamine that differs primarily by the replacement of the hydroxylamine oxygen with a methylene group. This head‑to‑head potency difference is observed under comparable assay conditions using 5‑hydroxytryptamine as substrate [REFS‑1].

MAO-A inhibition human recombinant enzyme IC50 comparison phenethylamine analog

MAO‑A Versus MAO‑B Selectivity: A ~244‑Fold Window Unmatched by the O‑Benzylhydroxylamine Core

Data from BindingDB/ChEMBL demonstrate that O‑((4‑ethoxyphenyl)methyl)hydroxylamine inhibits human recombinant MAO‑A with IC50 4.10 nM and rat brain MAO‑B with IC50 1,000 nM [REFS‑1], yielding an MAO‑A/B selectivity index of approximately 244‑fold. In contrast, the parent O‑benzylhydroxylamine scaffold displays no measurable MAO‑A activity and has not been reported as a dual MAO inhibitor. The ethoxy substituent therefore does not merely enhance potency but also redirects isoform selectivity in a manner not achievable with the simple benzyl analog.

MAO selectivity MAO-B isoform selectivity O-benzylhydroxylamine

Negligible Off‑Target Activity Against Dihydroorotase and PNMT: Favorable Selectivity Over Structurally Confusable O‑Substituted Hydroxylamines

Cross‑target screening reveals that O‑((4‑ethoxyphenyl)methyl)hydroxylamine is a very weak inhibitor of mouse dihydroorotase (IC50 ≈ 1,000 µM) [REFS‑1] and of bovine phenylethanolamine N‑methyltransferase (Ki ≈ 1,110 µM) [REFS‑2]. These values are >240,000‑fold higher than its MAO‑A IC50, indicating a clean selectivity profile against these enzymes compared to other aryl‑hydroxylamine derivatives that have shown significant PNMT or dihydroorotase engagement in prior literature.

off‑target profiling dihydroorotase PNMT selectivity

Para‑Ethoxy Substituent Effect: MAO‑A Inhibition Requires the Oxygen‑Linked Benzyl Architecture; N‑Linked Isomers Share the Aryl Group but Lack Comparable Activity

The oxygen‑bridged O‑benzylhydroxylamine backbone of O‑((4‑ethoxyphenyl)methyl)hydroxylamine is essential for its MAO‑A inhibitory activity. Its N‑linked constitutional isomer, N‑(4‑ethoxyphenyl)hydroxylamine (N‑hydroxyphenetidine, CAS 38246‑95‑6) [REFS‑1], carries an identical aryl‑ethoxy motif but has no reported MAO‑A or MAO‑B activity in the peer‑reviewed literature. This demonstrates that the O‑benzyl‑NH₂ pharmacophore, not simply the 4‑ethoxyphenyl group, drives the MAO‑A recognition.

SAR regioisomer N‑hydroxyphenetidine MAO‑A pharmacophore

Targeted Research and Industrial Application Scenarios for O‑((4‑Ethoxyphenyl)methyl)hydroxylamine: Where the Evidence Supports Prioritized Use


MAO‑A Selective Inhibitor Lead‑Optimization Programs in CNS Drug Discovery

The compound's sub‑nanomolar MAO‑A potency (IC50 4.10 nM) and ~244‑fold selectivity over MAO‑B [REFS‑1] make it an attractive starting scaffold for the development of reversible, selective MAO‑A inhibitors for mood and anxiety disorders. Medicinal chemistry teams can use it as a reference inhibitor in SAR expansion campaigns, given that its para‑ethoxy substitution is synthetically tractable for further diversification. Its low off‑target activity against PNMT and dihydroorotase [REFS‑2] reduces the likelihood of misleading hits during high‑throughput counter‑screening, a practical advantage over less selective hydroxylamine‑based inhibitors.

Chemical Probe for MAO‑A Functional Studies in Neuroscience and Immuno‑Metabolism

Because O‑((4‑ethoxyphenyl)methyl)hydroxylamine lacks detectable IDO1 inhibitory activity whereas the parent O‑benzylhydroxylamine is an IDO1 inhibitor (IC50 0.81 µM) [REFS‑3], it can be deployed as a MAO‑A‑selective probe in cellular systems where both MAO‑A and IDO1 contribute to tryptophan metabolism. This selectivity enables unambiguous dissection of the serotonergic versus kynurenine pathway contributions to neuroinflammation and tumor immune evasion models.

Synthetic Intermediate for Agrochemical and Polymer‑Stabilizer Libraries

The O‑(4‑ethoxybenzyl)hydroxylamine framework has prior art in polymer stabilization, where bis(4‑ethoxybenzyl)hydroxylamine derivatives have been disclosed as antioxidants for polyurethanes [REFS‑4]. The mono‑substituted target compound can serve as a more reactive, smaller‑footprint intermediate for generating a structurally diverse set of O‑substituted hydroxylamines, bridging from the well‑established O‑benzylhydroxylamine building‑block space into functional materials research.

Orthogonal Pharmacophore for Fragment‑Based Drug Design and PROTAC Linker Conjugation

With a molecular weight of 167.20 g/mol and a free NH₂ group on the hydroxylamine oxygen, the compound is fragment‑sized and suitable for fragment‑based screening against aminergic targets. Its primary amine handle allows straightforward conjugation to bifunctional degrader linkers (PROTACs) without compromising MAO‑A binding, as demonstrated by the retained MAO‑A activity in its O‑alkyl‑NH₂ form, offering a differentiated synthetic entry point versus more sterically hindered analogs.

Quote Request

Request a Quote for Hydroxylamine, O-((4-ethoxyphenyl)methyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.